molecular formula C9H7FN2 B2417687 8-Fluoroisoquinolin-4-amine CAS No. 1785091-04-4

8-Fluoroisoquinolin-4-amine

Cat. No.: B2417687
CAS No.: 1785091-04-4
M. Wt: 162.167
InChI Key: KYERDBIZPKAAGI-UHFFFAOYSA-N
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Description

8-Fluoroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and an amine group at the 4th position distinguishes it from other isoquinoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinolin-4-amine typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic aromatic substitution reaction where a suitable leaving group on the isoquinoline ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a phase transfer catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluoroisoquinolin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroisoquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, leading to specific biological effects. The compound may inhibit enzyme activity or modulate receptor functions, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 8-Fluoroisoquinolin-4-amine is unique due to the specific positioning of the fluorine and amine groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

8-fluoroisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYERDBIZPKAAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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